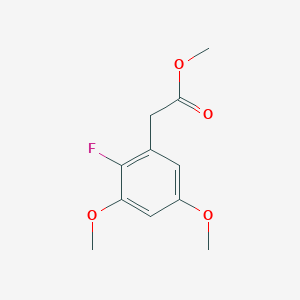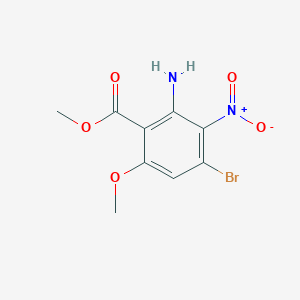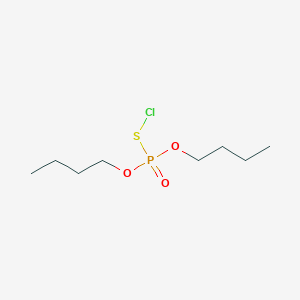
Dibutoxyphosphoryl thiohypochlorite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9O)2P(O)H+S2Cl2→(C4H9O)2P(O)SCl+HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.
Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.
Reduction: Dibutoxyphosphoryl thiol.
Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.
科学的研究の応用
Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
類似化合物との比較
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the sulfur atom.
Dibutoxyphosphoryl chloride: Similar but without the sulfur component.
Dibutoxyphosphoryl sulfoxide: An oxidized form of dibutoxyphosphoryl thiohypochlorite.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
58293-33-7 |
|---|---|
分子式 |
C8H18ClO3PS |
分子量 |
260.72 g/mol |
IUPAC名 |
dibutoxyphosphoryl thiohypochlorite |
InChI |
InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3 |
InChIキー |
OTSVSHNHOYAESR-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)SCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


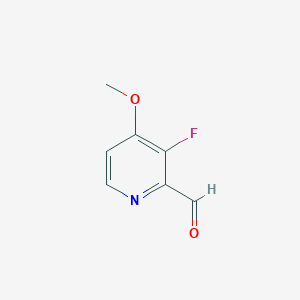
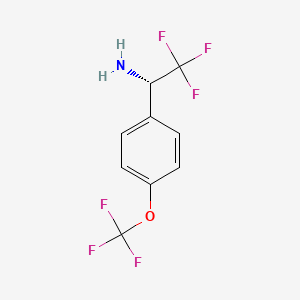
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
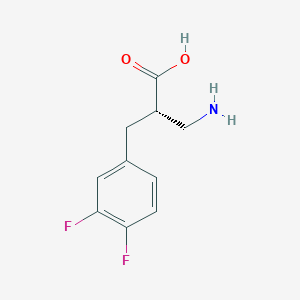
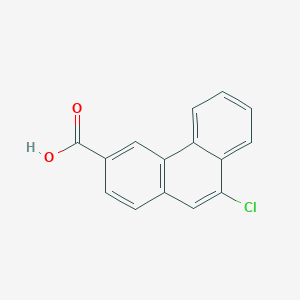
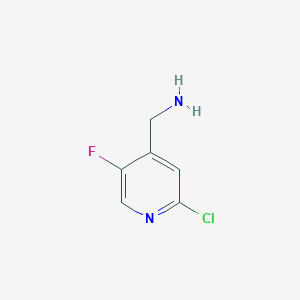

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
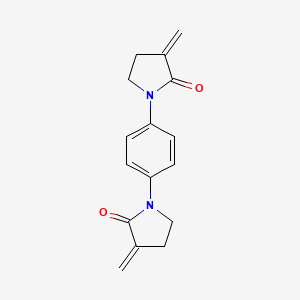


![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
